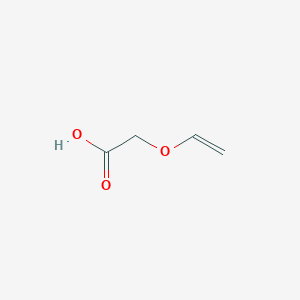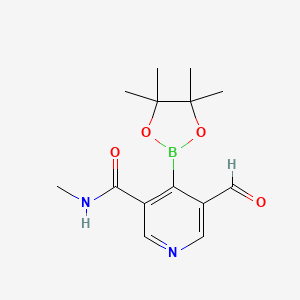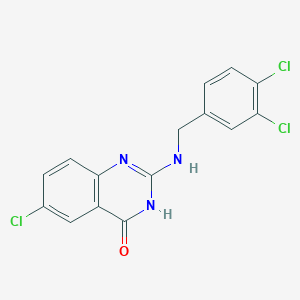
2-(Vinyloxy)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Vinyloxy)acetic acid is an organic compound characterized by the presence of a vinyl ether group attached to an acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
2-(Vinyloxy)acetic acid can be synthesized through several methods. One common approach involves the reaction of vinyl acetate with acetic acid under specific conditions. The reaction typically requires a catalyst, such as palladium, and is conducted at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound often involves the use of ethylene and acetic acid as starting materials. The reaction is carried out in the presence of oxygen and a palladium catalyst, which promotes the formation of the vinyl ether group. The process includes steps for reaction, separation, and purification to obtain high-purity this compound .
化学反应分析
Types of Reactions
2-(Vinyloxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The vinyl ether group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the vinyl ether group into an alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the vinyl ether group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of substituted vinyl ethers.
科学研究应用
2-(Vinyloxy)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible polymers.
Medicine: Explored for its potential in creating biodegradable materials for medical implants and devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its reactivity and ability to form strong bonds
作用机制
The mechanism of action of 2-(Vinyloxy)acetic acid involves its ability to undergo polymerization and form cross-linked networks. The vinyl ether group can participate in radical polymerization reactions, leading to the formation of high-molecular-weight polymers. These polymers can interact with various molecular targets, including proteins and cell membranes, making them useful in biomedical applications .
相似化合物的比较
Similar Compounds
2-(Vinyloxy)ethyl acetate: Similar in structure but contains an acetate group instead of an acetic acid moiety.
Vinyl acetate: Contains a vinyl group attached to an acetate group, commonly used in the production of polyvinyl acetate.
Uniqueness
2-(Vinyloxy)acetic acid is unique due to its combination of a vinyl ether group and an acetic acid moiety, which imparts distinct reactivity and properties. This combination allows it to participate in a wide range of chemical reactions and makes it suitable for various applications in polymer chemistry and materials science.
属性
分子式 |
C4H6O3 |
|---|---|
分子量 |
102.09 g/mol |
IUPAC 名称 |
2-ethenoxyacetic acid |
InChI |
InChI=1S/C4H6O3/c1-2-7-3-4(5)6/h2H,1,3H2,(H,5,6) |
InChI 键 |
RPYQPOCMVAEGHP-UHFFFAOYSA-N |
规范 SMILES |
C=COCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{4-[(6-Aminoquinazolin-4-Yl)amino]phenyl}-3-[3-Tert-Butyl-1-(3-Methylphenyl)-1h-Pyrazol-5-Yl]urea](/img/structure/B14789566.png)
![7,20-Dibromo-3,3,16,16-tetrakis(4-hexylphenyl)-6,10,13,19,23,26-hexathiaoctacyclo[12.12.0.02,12.04,11.05,9.015,25.017,24.018,22]hexacosa-1(14),2(12),4(11),5(9),7,15(25),17(24),18(22),20-nonaene](/img/structure/B14789575.png)
![4-[[(4S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-hydroxymethyl]quinolin-6-ol](/img/structure/B14789576.png)
![sodium;(7S)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14789578.png)

![N-(3-bromophenethyl)-2,4,6-trimethyl-N-((3-(methylsulfonyl)-[1,1-biphenyl]-4-yl)methyl)benzenesulfonamide](/img/structure/B14789582.png)
![(5R,10R)-5,10-dimethyl-15-methylidene-4,9,13-trioxatetracyclo[10.3.0.03,5.08,10]pentadecan-14-one](/img/structure/B14789583.png)
![Disodium;2-[[4-[(2-amino-5-formyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate](/img/structure/B14789589.png)
![Methyl 2-[4-[[4-(trifluoromethyl)-1,3-oxazol-2-yl]amino]phenyl]propanoate](/img/structure/B14789593.png)


![5,6-Dichlorobenzo[c]isoxazole](/img/structure/B14789611.png)
![2,6-bis[(1E)-2-phenylethenyl]-4H-pyran-4-one](/img/structure/B14789613.png)
![1-[(1S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]pyrimidine-2,4-dione](/img/structure/B14789615.png)
